N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1-14,24H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFFJYTCBPKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or strong acids (e.g., sulfuric acid, H2SO4).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide serves as a building block for synthesizing more complex molecules. Its thioether linkage is particularly valuable for studying reaction mechanisms and developing new synthetic pathways.
Biology
The compound has been investigated for its potential as a bioactive agent with various biological activities:
- Antiviral Activity : It has shown effectiveness against several viruses, including SARS-CoV-2 and Influenza A virus, by inhibiting the RNA-dependent RNA polymerase (RdRp), crucial for viral replication. In vitro studies indicate an EC50 value of 0.21 µM with low cytotoxicity (>100 µM) .
| Virus | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|
| SARS-CoV-2 | 0.21 | >100 |
| Influenza A | TBD | TBD |
Medicine
In medicinal chemistry, the compound is explored for potential therapeutic applications:
- Anticancer Properties : Studies indicate that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, showing percent growth inhibitions (PGIs) ranging from 51% to 86% in different assays .
Industry
The compound is also utilized in industrial applications, particularly in the development of new materials and as a catalyst in various chemical processes. Its unique structural features allow it to participate in reactions that lead to innovative product formulations.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antiviral efficacy of this compound against SARS-CoV-2. The research demonstrated a significant reduction in viral replication through RdRp inhibition, positioning this compound as a promising candidate for further development as an antiviral agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound, revealing that it effectively inhibits cell proliferation in multiple cancer types, including ovarian and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes in the body. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block the binding of natural ligands to receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Core Modifications
- Pyrrolidine-2,5-dione Analogs : Derivatives like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide () replace the indole-sulfanyl group with a piperazine ring. These compounds showed anticonvulsant activity in maximal electroshock (MES) tests, but only 3-(trifluoromethyl)anilide derivatives retained efficacy, highlighting the importance of electron-withdrawing groups .
- Quinoxaline Derivatives: N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides () substitute indole with quinoxaline. While structurally distinct, the sulfanyl linkage remains, suggesting shared synthetic pathways but divergent target affinities .
Substituent Effects
- N-Substituents: N-(1,3-Benzodioxol-5-yl): The analog N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide () replaces the N-phenyl group with a benzodioxole moiety. N,N-Dihexyl: N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide () introduces bulky alkyl chains, enhancing lipophilicity but possibly reducing CNS availability due to increased molecular weight (418.61 g/mol vs. 418.61 g/mol) .
Indole Substituents :
Pharmacological Activity
Anticonvulsant Efficacy
- MES Model : Compounds like derivative 20 (N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide) showed ED50 values of 30–50 mg/kg in rats, with a protection index (TD50/ED50) of 2.1–3.5 (). The target compound’s indole-sulfanyl structure may offer similar sodium channel modulation but lacks direct activity data .
Neurotoxicity
- Most 3-chloroanilide analogs (e.g., compounds 4–8 in ) were inactive and non-neurotoxic, while trifluoromethyl derivatives (e.g., compound 9) showed higher efficacy but comparable safety . The target compound’s phenyl group may balance activity and toxicity.
Physicochemical Properties
*Estimated using ChemDraw.
Biological Activity
N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a phenyl group and a sulfanyl acetamide structure. Its synthesis typically involves several steps, including the formation of the indole derivative, thioether formation, and acetamide synthesis. The reaction conditions and reagents used can significantly influence the yield and purity of the final product .
This compound exhibits multiple biological activities, primarily attributed to its interaction with various biological targets:
Antiviral Activity : This compound has been shown to inhibit viral replication by interfering with RNA synthesis in viruses like respiratory syncytial virus (RSV) and influenza A virus. It acts by binding to RNA-dependent RNA polymerase (RdRp), thereby preventing the virus from replicating effectively.
Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in animal models. For instance, in studies involving adjuvant-induced arthritis in rats, treatment with this compound led to decreased levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .
Anticancer Properties : The compound has shown promise as an anticancer agent. It is believed to induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell survival and proliferation .
Biological Activity Summary Table
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiviral Study : A study demonstrated that the compound effectively inhibited RSV replication in vitro. The mechanism involved direct binding to RdRp, leading to reduced viral RNA synthesis.
- Anti-inflammatory Research : In a controlled experiment with rats, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups, highlighting its potential for managing inflammatory diseases .
- Anticancer Evaluation : Preclinical trials indicated that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its utility as a lead compound for drug development against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
